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Compound of Interest

Compound Name: 2-(2,4-Dimethylphenyl)propan-2-ol

CAS No.: 83208-06-4

Cat. No.: B3057631

Get Quote

PART 1: CORE DIRECTIVE
Objective: This guide addresses the analytical verification of C11H16O isomers. While

Elemental Analysis (EA) provides critical purity data, it is chemically blind to isomerism. This

document details how to utilize EA as a foundational quality gate and compares its

"performance" (specificity and utility) against orthogonal techniques (NMR, IR, MS) to

definitively identify specific C11H16O candidates such as cis-Jasmone, 2-tert-Butyl-6-

methylphenol, and 1-Adamantanecarbaldehyde.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
The C11H16O Manifold: The Challenge of Isomerism
The molecular formula C11H16O (Molecular Weight: 164.24 g/mol ) represents a diverse

chemical space containing distinct functional groups and structural skeletons. Three

scientifically significant isomers relevant to drug development and fine chemicals are:

cis-Jasmone: A cyclopentenone-based fragrance and pheromone (Ketone).
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2-tert-Butyl-6-methylphenol: An antioxidant and industrial intermediate (Phenol).

1-Adamantanecarbaldehyde: A bulky, cage-structured intermediate for viral therapeutics

(Aldehyde).

Elemental Analysis Data: The "Null" Result
For any pure isomer of C11H16O, the theoretical elemental composition is identical. Therefore,

EA cannot distinguish between them. Its primary function is to validate purity and empirical

formula, ruling out solvent occlusion (e.g., trapped CHCl3) or inorganic contamination.

Table 1: Theoretical Elemental Composition (C11H16O)
Element Count Atomic Mass

Total Mass
Contribution

Theoretical %
(w/w)

Carbon 11 12.011 132.121 80.44%

Hydrogen 16 1.008 16.128 9.82%

Oxygen 1 15.999 15.999 9.74%

Total 164.248 100.00%

Table 2: Experimental Acceptance Criteria (ASTM D5291
Standard)
Note: In a regulated environment, experimental values must fall within specific tolerances of the

theoretical value to confirm purity.

Element Theoretical %
Typical Tolerance
(+/-)

Acceptable
Experimental
Range

Carbon 80.44% 0.40% 80.04% – 80.84%

Hydrogen 9.82% 0.30% 9.52% – 10.12%

Nitrogen 0.00% 0.30%
< 0.30% (Must be

absent)
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Expert Insight: If your experimental EA data deviates >0.4% from theoretical, do not proceed to

spectral identification. The sample is likely impure (e.g., wet with water or solvent). For

example, 1% retained water will lower Carbon content by approximately 0.8%, causing a "Fail"

result.

Comparative Performance: EA vs. Orthogonal
Alternatives
To verify which isomer you possess, you must compare the "performance" of EA against

techniques that probe connectivity and functional groups.

Table 3: Analytical Technique Performance Matrix
Feature

Elemental

Analysis (EA)

High-Res Mass

Spec (HRMS)

1H NMR

Spectroscopy

FT-IR

Spectroscopy

Primary Output
% Composition

(Purity)

Exact Mass

(Formula)

Connectivity &

Environment

Functional

Groups

Specificity for

Isomers

None (Identical

for all)

Low (Fragments

may differ)

High (Definitive

Fingerprint)

Medium (C=O vs

-OH)

Sample

Requirement

2–5 mg

(Destructive)

<1 mg

(Destructive)

5–10 mg (Non-

destructive)

1–2 mg (Non-

destructive)

Key Limitation

Cannot

differentiate

isomers.[1][2][3]

[4][5][6]

Isomers often

have identical

parent ions.

Requires

solubility

(CDCl3).

Hard to

distinguish

positional

isomers.

Differentiation Strategy: Case Studies
Once EA confirms the C11H16O formula, use NMR/IR to distinguish the specific isomer.

Case A: cis-Jasmone (Ketone)

IR: Strong C=O stretch at ~1700 cm⁻¹. No broad OH stretch.

1H NMR: Olefinic protons (5.2–5.4 ppm) from the side chain and ring. Methyl singlet on

double bond.
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Case B: 2-tert-Butyl-6-methylphenol (Phenol)[3][7][8][9]

IR: Broad OH stretch (3200–3400 cm⁻¹). Aromatic C=C signals.[10][3][4]

1H NMR: Aromatic protons (6.5–7.5 ppm). Sharp tert-butyl singlet (~1.4 ppm, 9H).

Exchangeable OH proton.

Case C: 1-Adamantanecarbaldehyde (Aldehyde)

IR: C=O stretch (~1720 cm⁻¹). Fermi resonance of aldehyde C-H (~2700/2800 cm⁻¹).

1H NMR: Distinctive aldehyde proton singlet at ~9.3–9.5 ppm. "Cage" protons (multiplets

1.6–2.0 ppm). No aromatic or olefinic protons.

PART 3: VISUALIZATION & FORMATTING
Experimental Protocols
Protocol 1: High-Precision CHN Analysis (Combustion)
Standard: ASTM D5291 (Petroleum/Lubricants) or equivalent for organics.

Preparation: Dry sample in a vacuum desiccator (P2O5) for 24h to remove surface moisture.

Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance

(readability 0.001 mg). Fold capsule to exclude air.

Combustion: Introduce sample into the combustion reactor (typically 950–1000°C) with

oxygen boost.

Reaction: C11H16O + O2 → 11 CO2 + 8 H2O.

Separation: Gases pass through reduction column (Cu, 650°C) to remove excess O2 and

reduce NOx to N2. Separation via GC column.

Detection: Thermal Conductivity Detector (TCD) measures CO2, H2O, and N2 peaks.[11]

Validation: Run acetanilide standard (C8H9NO) before samples. K-factor must be within

0.995–1.005.
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Protocol 2: Rapid Differentiation Workflow (NMR)
Dissolution: Dissolve ~10 mg of C11H16O sample in 0.6 mL CDCl3 (ensure solvent is acid-

free for acetals/aldehydes).

Acquisition: Acquire 1H NMR (16 scans, 1s relaxation delay).

Analysis Logic:

Check 9.0–10.0 ppm: Signal present? → Aldehyde (Adamantanecarbaldehyde).[4][6]

Check 6.0–8.0 ppm: Signals present? → Aromatic (Phenol derivative).

Check 5.0–6.0 ppm: Signals present? → Olefinic (Jasmone).

Visualization: C11H16O Identification Logic Flow
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Within Range

1H NMR Spectroscopy
(Differentiation Step)

Key Chemical Shifts?

Aldehyde Proton (9.5 ppm)
Cage Protons (1.6-2.0 ppm)

ID: 1-Adamantanecarbaldehyde

CHO signal

Aromatic Protons (6.5-7.5 ppm)
t-Butyl Singlet (1.4 ppm)

ID: 2-tert-Butyl-6-methylphenol

Ar-H signal

Olefinic Protons (5.2-5.4 ppm)
Ketone C=O (IR: 1700)

ID: cis-Jasmone

C=C signal
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Caption: Analytical decision tree for validating and identifying C11H16O isomers using EA as a

purity gate and NMR for structural assignment.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3057631/docs?utm_src=pdf-body-img#comparative-analytical-guide-elemental-analysis-orthogonal-differentiation-of-c11h16o-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057631?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
ASTM International. "ASTM D5291-21: Standard Test Methods for Instrumental

Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants."

[12] ASTM Standards, 2021.[12][13]

Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse001246: cis-Jasmone NMR

Data." BMRB, University of Wisconsin-Madison.

National Center for Biotechnology Information. "PubChem Compound Summary for CID

1549018, cis-Jasmone." PubChem, 2024.

National Center for Biotechnology Information. "PubChem Compound Summary for CID

16643, 2-tert-Butyl-6-methylphenol." PubChem, 2024.

Japan Science and Technology Agency (JST). "Expansion of Substrate Scope for Nitroxyl

Radical/Copper-Catalyzed Aerobic Oxidation... (Data for 1-Adamantanecarbaldehyde)."

Chem. Pharm. Bull., 2021.[1][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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